Zolazepam

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Anesthesia and Analgesia in Animal Studies

Zolazepam, often in combination with xylazine, is a common anesthetic combination used in various animal species for procedures requiring short-term sedation and analgesia. Studies have investigated its effectiveness in dogs, cats, rabbits, rodents, and non-human primates .

The combination offers advantages like rapid onset of action, muscle relaxation, and minimal cardiovascular depression compared to other anesthetics. Research has explored its use in surgical procedures, dental procedures, and diagnostic imaging in animals .

Studying Neuropharmacology and Behavior

Zolazepam's mechanism of action involves interaction with GABA receptors in the brain, similar to other sedatives. Due to this, researchers have employed it to study the role of these receptors in various neurological processes and behaviors. Studies have investigated its impact on learning and memory, anxiety-like behaviors, and pain perception in animal models .

By observing the effects of zolazepam on behavior, scientists can gain insights into the functioning of the GABAergic system and its role in various neurological functions.

Research on Addiction and Dependence

Zolazepam's potential for abuse in humans has also made it a subject of research on addiction and dependence. Studies have explored the neurochemical and behavioral changes associated with zolazepam administration in animal models .

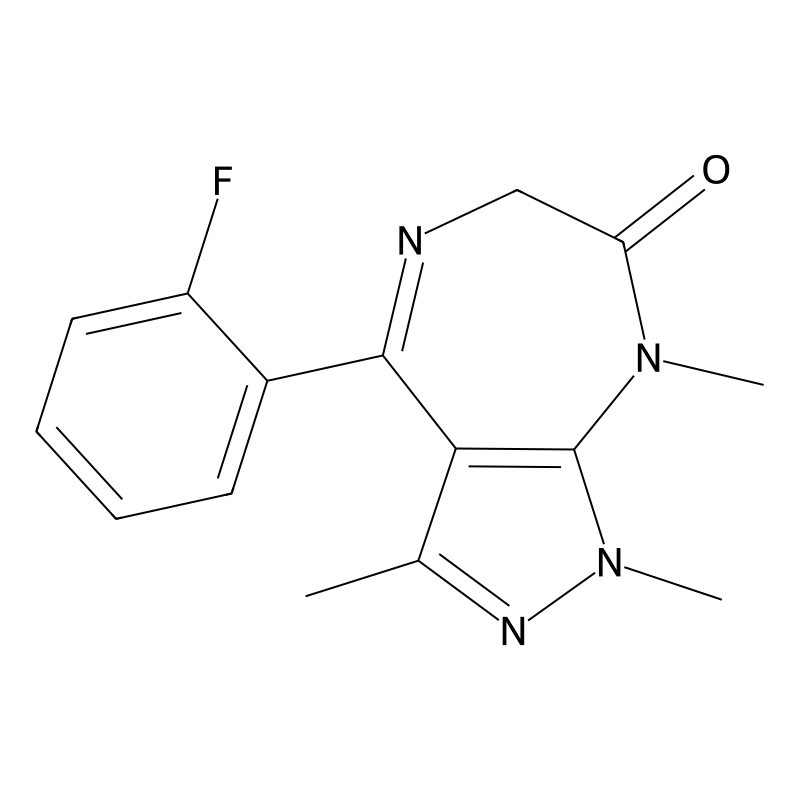

Zolazepam is a pyrazolodiazepinone derivative primarily utilized as an anesthetic in veterinary medicine. It is often administered in combination with tiletamine, an NMDA antagonist, or xylazine, an alpha-2 adrenergic receptor agonist. Zolazepam exhibits approximately four to ten times the potency of diazepam and is characterized by its rapid onset due to its water-solubility and un-ionized state at physiological pH . The compound's IUPAC name is 4-(2-fluorophenyl)-1,3,8-trimethyl-1H,6H,7H,8H-pyrazolo[3,4-e][1,4]diazepin-7-one hydrochloride, with a molecular formula of and a molar mass of approximately 286.31 g/mol .

The exact mechanism of action of Zolazepam is not fully understood, but it is believed to involve potentiation of the inhibitory neurotransmitter GABA (gamma-aminobutyric acid) at GABAA receptors in the central nervous system []. This leads to sedation, muscle relaxation, and pain relief in animals.

- Zolazepam is a prescription drug for veterinary use only.

- It can cause respiratory depression, incoordination, and vomiting in animals at high doses [].

- Due to its structural similarity to benzodiazepines, human misuse is a potential concern. It can cause similar side effects in humans, including drowsiness, dizziness, and respiratory depression [].

In the context of veterinary use, zolazepam's combination with tiletamine results in a complex pharmacological profile that facilitates rapid sedation and anesthesia without significant analgesic properties .

The synthesis of zolazepam involves multiple steps starting from simpler organic compounds. The original synthesis method was developed by Horace A. de Wald and Donald E. Butler at Parke-Davis and involves the construction of the pyrazolodiazepinone framework through cyclization reactions followed by fluorination and methylation processes . Specific details on the synthetic routes are often proprietary but typically include:

- Formation of the pyrazolo ring.

- Introduction of the fluorophenyl group.

- Methylation at specific nitrogen positions.

Zolazepam is primarily used in veterinary medicine for sedation and anesthesia in various animals, including dogs and exotic wildlife such as gorillas and polar bears . It is marketed under trade names like Telazol (in combination with tiletamine) and Zoletil. The compound is particularly favored for its rapid onset and effectiveness in tranquilizing larger animals during medical procedures or transport .

Zolazepam has been shown to interact with various other drugs, particularly those that also depress the central nervous system. Co-administration with other sedatives or anesthetics can enhance CNS depression effects. Notable interactions include:

- Amitriptylinoxide: Increased risk of CNS depression.

- Acetazolamide: Similar risks when combined.

- Alfentanil: Enhanced CNS effects observed .

These interactions necessitate careful monitoring when zolazepam is used alongside other medications.

Zolazepam shares structural and functional similarities with several other compounds in the benzodiazepine class. Here are some notable comparisons:

| Compound | Potency Compared to Diazepam | Primary Use | Unique Features |

|---|---|---|---|

| Zolazepam | 4-10 times | Veterinary anesthesia | Rapid onset; used with NMDA antagonists |

| Diazepam | Baseline | Anxiety, muscle spasms | Longer half-life; widely used in humans |

| Midazolam | 3-5 times | Sedation in procedures | Shorter duration; rapid onset |

| Ketamine | Varies | Anesthesia | Analgesic properties; dissociative anesthesia |

Zolazepam's unique position stems from its specific application in veterinary medicine combined with its rapid action profile compared to traditional benzodiazepines like diazepam .

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

MeSH Pharmacological Classification

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

Dates

2: Yanmaz LE, Doğan E, Ersöz U, Okumuş Z, Doğan V. Anaesthesia in a Eurasian lynx with an intranasal zolazepam-tiletamine combination. Vet Anaesth Analg. 2016 Jun 16. doi: 10.1111/vaa.12403. [Epub ahead of print] PubMed PMID: 27306966.

3: Jin Y, Qiao Y, Liu X, Pu T, Xu H, Lin D. Immobilization of wild giant panda (Ailuropoda melanoleuca) with dexmedetomidine-tiletamine-zolazepam. Vet Anaesth Analg. 2016 May;43(3):333-7. doi: 10.1111/vaa.12301. Epub 2015 Sep 2. PubMed PMID: 26332691.

4: Arun AS, Krishna S, Antony L, Pillai HC, Venkataramanappa M, Suresh S. Effective Reversible Immobilization of Captive Himalayan Black Bears (Selenarctos thibetanus laniger) with Medetomidine-Tiletamine-Zolazepam and Atipamezole. J Wildl Dis. 2016 Apr 28;52(2):400-2. doi: 10.7589/2014-08-206. PubMed PMID: 27124333.

5: Kim J, Yum H, Jang M, Shin I, Yang W, Baeck S, Suh JH, Lee S, Han SB. A comprehensive and sensitive method for hair analysis in drug-facilitated crimes and incorporation of zolazepam and tiletamine into hair after a single exposure. Anal Bioanal Chem. 2016 Jan;408(1):251-63. doi: 10.1007/s00216-015-9099-y. Epub 2015 Oct 10. PubMed PMID: 26454443.

6: Jang M, Park S, Son WG, Jo SM, Hwang H, Seo K, Lee I. Effect of tiletamine-zolazepam on the intraocular pressure of the dog. Vet Ophthalmol. 2015 Nov;18(6):481-4. doi: 10.1111/vop.12237. Epub 2014 Nov 28. PubMed PMID: 25440910.

7: Springer A, Razafimanantsoa L, Fichtel C, Kappeler PM. COMPARISON OF THREE SHORT-TERM IMMOBILIZATION REGIMES IN WILD VERREAUX'S SIFAKAS (PROPITHECUS VERREAUXI): KETAMINE-XYLAZINE, KETAMINE-XYLAZINE-ATROPINE, AND TILETAMINE-ZOLAZEPAM. J Zoo Wildl Med. 2015 Sep;46(3):482-90. doi: 10.1638/2014-0154.1. PubMed PMID: 26352951.

8: De Monte V, Staffieri F, Di Meo A, Vannucci J, Bufalari A. Comparison of ketamine-dexmedetomidine-methadone and tiletamine-zolazepam-methadone combinations for short-term anaesthesia in domestic pigs. Vet J. 2015 Sep;205(3):364-8. doi: 10.1016/j.tvjl.2015.05.011. Epub 2015 May 19. PubMed PMID: 26070949.

9: Spada E, Proverbio D, Bagnagatti De Giorgi G, Perego R, Valena E, Della Pepa A, Baggiani L. Clinical and haematological responses of feline blood donors anaesthetised with a tiletamine and zolazepam combination. J Feline Med Surg. 2015 Apr;17(4):338-41. doi: 10.1177/1098612X14542452. Epub 2014 Jul 11. PubMed PMID: 25015738.

10: Laricchiuta P, De Monte V, Campolo M, Grano F, Crovace A, Staffieri F. Immobilization of captive tigers (Panthera tigris) with a combination of tiletamine, zolazepam, and detomidine. Zoo Biol. 2015 Jan-Feb;34(1):40-5. doi: 10.1002/zoo.21157. Epub 2014 Aug 18. PubMed PMID: 25136814.

11: Mair A, Kloeppel H, Ticehurst K. A comparison of low dose tiletamine-zolazepam or acepromazine combined with methadone for pre-anaesthetic medication in cats. Vet Anaesth Analg. 2014 Nov;41(6):630-5. doi: 10.1111/vaa.12161. Epub 2014 Jul 2. PubMed PMID: 24986565.

12: Lewis JC, Teale P, Webber G, Sear JW, Taylor PM. Comparison of tiletamine and zolazepam pharmacokinetics in tigers (Panthera tigris) and leopards (Panthera pardus): do species differences account for adverse effects in tigers? Vet J. 2014 Sep;201(3):302-6. doi: 10.1016/j.tvjl.2014.05.041. Epub 2014 Jun 11. PubMed PMID: 25011709.

13: Galante R, Muniz JA, Castro PH, Gris VN, Carvalho ER, Amora DS Jr, Vilani RG. Continuous infusion of propofol or intermittent bolus of tiletamine-zolazepam in squirrel monkeys (Saimiri sciureus). Vet Anaesth Analg. 2014 Sep;41(5):506-15. doi: 10.1111/vaa.12155. Epub 2014 Mar 14. PubMed PMID: 24628955.

14: de la Peña JB, Ahsan HM, Dela Peña IJ, Park HB, Kim HJ, Sohn A, Kim YT, Cheong JH. Propofol pretreatment induced place preference and self-administration of the tiletamine-zolazepam combination: implication on drug of abuse substitution. Am J Drug Alcohol Abuse. 2014 Jul;40(4):321-6. doi: 10.3109/00952990.2014.920850. Epub 2014 Jun 20. PubMed PMID: 24950106.

15: Seddighi R, Elliot SB, Whitlock BK, Egger CM, Doherty TJ. Antinociceptive and selected physiological effects of morphine and xylazine on tiletamine-zolazepam anesthesia in llamas. Vet Anaesth Analg. 2014 Jul;41(4):365-71. doi: 10.1111/vaa.12128. Epub 2014 Feb 27. PubMed PMID: 24576096.

16: Sente C, Meisingset EL, Evans AL, Wedul SJ, Zimmermann B, Arnemo JM. Reversible immobilization of free-ranging red deer (Cervus elaphus) with xylazine-tiletamine-zolazepam and atipamezole. J Wildl Dis. 2014 Apr;50(2):359-63. doi: 10.7589/2012-10-267. Epub 2014 Feb 7. PubMed PMID: 24506427.

17: Luengos Vidal EM, Castillo DF, Baglioni J, Manfredi C, Lucherini M, Casanave EB. Chemical immobilisation of free-ranging Pampas foxes (Pseudalopex gymnocercus): Assessment of ketamine-xylazine and tiletamine-zolazepam combinations. Res Vet Sci. 2014 Apr;96(2):371-6. doi: 10.1016/j.rvsc.2013.12.016. Epub 2014 Jan 3. PubMed PMID: 24461336.

18: Kumar A, Mann HJ, Remmel RP, Beilman GJ, Kaila N. Pharmacokinetic study in pigs and in vitro metabolic characterization in pig- and human-liver microsomes reveal marked differences in disposition and metabolism of tiletamine and zolazepam (Telazol). Xenobiotica. 2014 Apr;44(4):379-90. doi: 10.3109/00498254.2013.833362. Epub 2013 Sep 11. PubMed PMID: 24020890.

19: Pinheiro BC, A Silva Dantas Lima D, Lima WC, Quessada AM, Rodrigues MC. Allometric scaling for chemical restraint in greater rheas (Rhea americana) with tiletamine and zolazepam. BMC Vet Res. 2014 Mar 13;10:66. doi: 10.1186/1746-6148-10-66. PubMed PMID: 24625103; PubMed Central PMCID: PMC3995612.

20: Galante R, Muniz JA, Castro PH, Amora DS Jr, Gris VN, Carvalho ER, Vilani RG. Continuous infusion of propofol or intermittent bolus of tiletamine-zolazepam in feline night monkeys (Aotus infulatus). J Med Primatol. 2014 Feb;43(1):22-30. doi: 10.1111/jmp.12089. Epub 2013 Nov 18. PubMed PMID: 24236814.